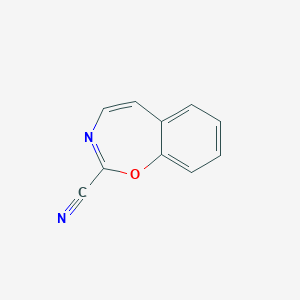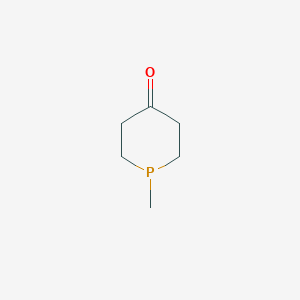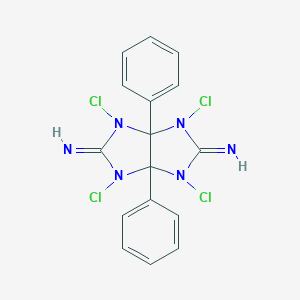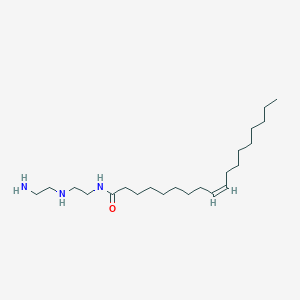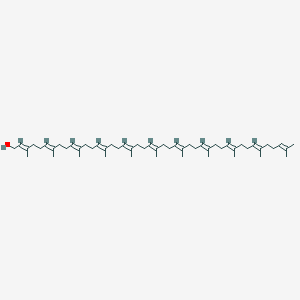
Undecaprenol
説明
Undecaprenol, also known as lipid-P, bactoprenol, and C55-P, is a molecule primarily responsible for trafficking polysaccharides across the cell membrane, contributing significantly to the overall structure of the cell wall in Gram-positive bacteria . It is the designated lipid carrier for peptidoglycan .
Synthesis Analysis
Undecaprenol-containing glycolipids (UCGs) are essential precursors of bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported to prepare labelled UCGs directly from undecaprenol . This approach offers a concise and efficient method for obtaining labelled-UCGs, which will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .Molecular Structure Analysis
The molecular structure of Undecaprenol is represented by the empirical formula C55H90O . Its molecular weight is 767.30 .Chemical Reactions Analysis
Undecaprenol works in a cycle of phosphorylation and dephosphorylation as the lipid carrier gets used, recycled, and reacts with undecaprenyl phosphate . This type of synthesis is referred to as de novo synthesis where a complex molecule is created from simpler molecules as opposed to a complete recycle of the entire structure .Physical And Chemical Properties Analysis
Undecaprenol has a molecular weight of 767.30 and is stored at a temperature of -20°C . Its SMILES string representation isC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CO .
科学的研究の応用
1. Role in Bacterial Cell Wall Synthesis
Undecaprenyl phosphate, a derivative of undecaprenol, is crucial in the transport of hydrophilic motifs across bacterial membranes during the synthesis of cell wall polymers like peptidoglycan. This process is essential for bacterial growth and survival. A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify undecaprenyl phosphate and its derivatives in bacterial membranes, highlighting its significant role in bacterial physiology (Barreteau et al., 2009).
2. Enabling Studies on Antibiotic Targets
Undecaprenol-containing glycolipids (UCGs) are essential precursors for bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported for preparing labelled UCGs directly from undecaprenol. This approach facilitates new studies and inhibitor screens for novel antibiotic targets, making undecaprenol a valuable tool in antimicrobial research (Cochrane et al., 2020).
3. Involvement in De Novo Synthesis and Recycling
Undecaprenyl phosphate (Und-p) is the only known lipid carrier in bacteria and plays a pivotal role in cell wall synthesis. It is made available by both de novo synthesis and recycling. This research provides an overview of the synthesis of Und-p, offering insights into potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).
4. Influence on Plant Biochemistry
Studies on undecaprenol's influence on the biosynthesis of nuclear proteins in cotton seedlings have shown that it can double the level of biosynthesis when seeds are wetted in an undecaprenol solution. This indicates its significant role in plant biochemistry and potential applications in agricultural biotechnology (Rashkes et al., 2005).
5. Synthesis of Glycan Donor Substrates
Undecaprenyl pyrophosphate (Und-PP)-linked glycans have been synthesized for use as donor substrates in bacterial protein N-glycosylation. This synthesis provides valuable substrates for systematic analysis of bacterial protein N-glycosylation, underscoring undecaprenol's importance in biochemical research (Lee et al., 2009).
将来の方向性
The rapid emergence of multidrug-resistant (MDR) bacteria is one of the biggest challenges facing our generation. By 2050 it could result in 300 million deaths and cost the global economy over $100 trillion . Therefore, Undecaprenol and the enzymes that process them are excellent antibiotic targets . The development of novel semi-synthetic strategies to prepare labelled UCGs directly from undecaprenol will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .
特性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJNHBRVLCYFX-RDQGWRCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecaprenol | |
CAS RN |
15575-14-1 | |
| Record name | Undecaprenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecaprenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



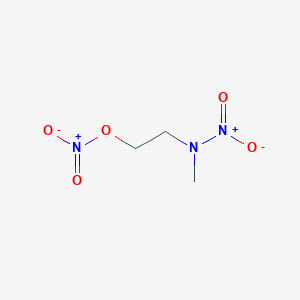
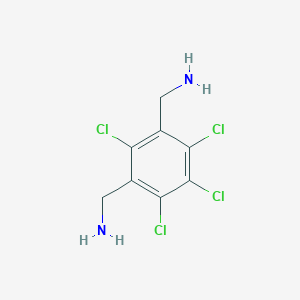
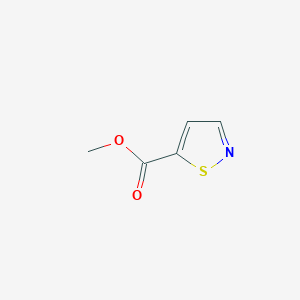
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)


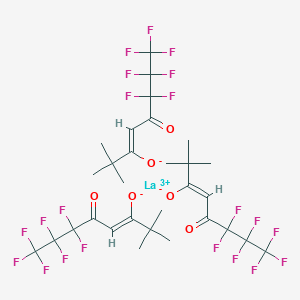
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
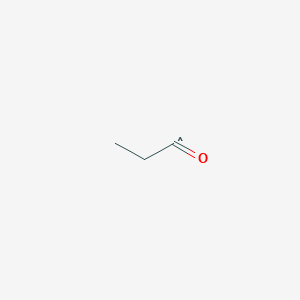
![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
